molecular formula C3H4O3 B014536 Reductone CAS No. 497-15-4

Reductone

Cat. No. B014536
CAS RN: 497-15-4
M. Wt: 88.06 g/mol
InChI Key: NVXLIZQNSVLKPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of reductone derivatives often involves catalytic processes that enable the formation of these compounds with high efficiency and selectivity. A notable example is the one-step asymmetric synthesis of (R)- and (S)-rasagiline, a pharmaceutically relevant compound, via reductive amination using imine reductases (IREDs). This process demonstrates the synthesis of reductone derivatives from ketone precursors in aqueous media, offering a shorter route from achiral starting materials with high yields and enantiomeric excess (Matzel et al., 2017).

Molecular Structure Analysis

The molecular structure of reductones is characterized by the presence of a reduced carbonyl group, typically resulting in a highly functionalized cyclic or acyclic framework. This structural feature is pivotal for their reactivity and application in asymmetric synthesis, as demonstrated by engineered reductive aminases for the synthesis of enantiopure rasagiline, highlighting the structural importance of these molecules in achieving high stereoselectivity and conversion in pharmaceutical synthesis (Zhang et al., 2021).

Chemical Reactions and Properties

Reductones undergo various chemical reactions, including reductive aminations, highlighting their versatility. The process of direct reductive amination of ketones to primary, secondary, and tertiary amines using reductive aminases (RedAms) showcases the chemical reactivity of reductones in synthesizing a wide range of amine derivatives. This method emphasizes the eco-friendly and efficient synthesis of amines, underscoring the chemical properties that make reductones valuable in organic synthesis (Li et al., 2021).

Physical Properties Analysis

The physical properties of reductones, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are crucial for their application in various fields, including pharmaceuticals and fragrances. For instance, the synthesis of fructone, a fragrance compound, using a novel carbon-based acid highlights the significance of physical properties in the application of reductones. The high yield and stability of the synthesis process underscore the practical aspects of reductone derivatives in industry (Hu et al., 2010).

Scientific Research Applications

  • Impact on Nucleic Acids

    Reductones, including amino and thiol reductones, have been found to cause strand scissions in nucleic acids. They reduce the viscosity of DNA solutions and alter their centrifugal profiles, indicating a significant impact on the structure of nucleic acids (Omura et al., 1978).

  • Genotoxic Effects

    Reductone, specifically as a keto-aldehyde, is known for causing DNA strand breaks, blocking cellular respiration, and inducing changes in E. coli cells. This highlights its genotoxic potential (Valsa et al., 1990).

  • Antioxidant Properties

    Studies have shown that reductones with a furan-3-one structure contribute significantly to the oxidative stability of food products. They display antioxidant properties, important for food preservation (Kanzler et al., 2016).

  • Application in Oils

    In the context of oils like soybean, cottonseed, and corn oils, reductones have demonstrated effectiveness as antioxidants. They lead to long induction periods and slow rates of peroxide development, thereby stabilizing the oils (Evans et al., 1958).

  • DNA Damage and Repair Inhibition

    Reductone has been observed to block the repair of UV-induced DNA damage and produce DNA breaks, suggesting a direct attack on DNA. This is particularly significant in understanding cellular responses to DNA damage (Leitão et al., 1981).

  • Antibacterial Action

    Low concentrations of reductone have been shown to increase the antibacterial activity of various microorganisms, indicating its potential use in antibacterial applications (Nickerson et al., 1953).

  • Catalysis in Aminations

    Reductones play a role in catalytic reductive aminations using molecular hydrogen, which are crucial for the cost-effective and sustainable production of different kinds of amines, including those used in life science applications (Murugesan et al., 2020).

  • Energy Source in Bacterial Growth

    Reductone is found in bacterial cultures, especially during the logarithmic phase of growth, and can be utilized by cells as an energy source for growth (Forrest & Walker, 1948).

Future Directions

The future directions of reductone research could involve further exploration of their reducing properties and potential applications in various fields . Additionally, the development of new synthesis methods and the study of their reaction mechanisms could be areas of future research .

properties

IUPAC Name

2-hydroxypropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c4-1-3(6)2-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXLIZQNSVLKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902415
Record name Tartronaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glucosereductone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Reductone

CAS RN

497-15-4
Record name 2-Hydroxypropanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reductone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tartronaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REDUCTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R0YG3SBR7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glucosereductone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

143 °C
Record name Glucosereductone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,040
Citations
Y Zhang, T Wang, K Yang, J Xu, L Ren… - Frontiers in molecular …, 2016 - frontiersin.org
Enolase-phosphatase 1 (ENOPH1), a newly discovered enzyme of the methionine salvage pathway, is emerging as an important molecule regulating stress responses. In this study, we …
Number of citations: 28 www.frontiersin.org
C Zer, G Chanfreau - Journal of Biological Chemistry, 2005 - ASBMB
Aci-reductone dioxygenases are key enzymes in the methionine salvage pathway. The mechanisms by which the expression of this important class of enzymes is regulated are poorly …
Number of citations: 20 www.jbc.org
HF Bauer, C Teed - Canadian Journal of Chemistry, 1955 - cdnsciencepub.com
Triose-reductone-C 14 was obtained by treating D-glucose-1-C 14 with sodium hydroxide in … contribute to the triose-reductone yield. The formation of triose-reductone was found not to …
Number of citations: 14 cdnsciencepub.com
AT Hopper, DT Witiak, J Ziemniak - Journal of medicinal chemistry, 1998 - ACS Publications
An efficient and convergent synthesis has been developed for the production of 3,4-dihydroxy-5-[4-(2-((2Z)-hexenyl)phenyl)-3-(1Z)-butenyl]-2(5H)-furanone (12d). This hydrophobic …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
W Hirano, I Gotoh, T Uekita, M Seiki - Genes to Cells, 2005 - Wiley Online Library
MTCBP‐1 was identified as a protein that binds the cytoplasmic tail of membrane‐type 1 matrix metalloproteinase (MT1‐MMP/MMP‐14). Since MTCBP‐1 has a putative β‐barrel …
S Oram, F Jiang, X Cai, R Haleem, Z Dincer… - …, 2004 - academic.oup.com
The ALP1 [aci-reductone dioxygenase (ARD)-like protein 1] gene was identified in a comprehensive cDNA subtraction aimed at identifying genes regulated by androgens in the rat …
Number of citations: 26 0-academic-oup-com.brum.beds.ac.uk
L Xu, J Jia, J Lv, X Liang, D Han, L Huang… - Plant Physiology and …, 2010 - Elsevier
The methionine salvage pathway is conserved from prokaryotes to high eukaryotes. The reaction catalyzed by aci-reductone-dioxygenase (ARD) represents a branch point in the …
H Omura, K Shinohara, H Maeda, M Nonaka… - Journal of Nutritional …, 1978 - jstage.jst.go.jp
In order to investigate the functions of reductones, their mutagenic action was studied with and without cupric ion using Salmo nella typhimurium TA 100 strain. Triose reductone(TR), …
Number of citations: 45 www.jstage.jst.go.jp
Y Abe, H Horii, S Taniguchi, S Yamabe… - Canadian journal of …, 1986 - cdnsciencepub.com
The oxidation of triose reductone H—CO—C(OH)=C(OH)—H (which has the same functional group as L-ascorbic acid) to dehydroreductone is investigated by abinitio molecular orbital …
Number of citations: 23 cdnsciencepub.com
H Kato, G Noguchi, M Fujimaki - Agricultural and Biological …, 1968 - Taylor & Francis
… reductone content of the resulting brown solution before dialysis were as shown in Table II. Determination of reductone … diluted with butanol to an appropriate reductone content and 5 ml …

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